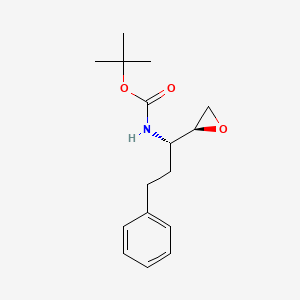
エリスロ-N-Boc-L-ホモフェニルアラニンエポキシド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
erythro-N-Boc-L-homophenylalanine epoxide: is a chemical compound with the molecular formula C16H23NO3 and a molecular weight of 277.36 g/mol . It is a white powder with a melting point of 74-80°C . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
科学的研究の応用
Chemistry: : In chemistry, erythro-N-Boc-L-homophenylalanine epoxide is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: : In biological research, this compound is used to study enzyme-catalyzed reactions and protein-ligand interactions. It serves as a model substrate for various biochemical assays .
Medicine: : Although not used directly in medicine, erythro-N-Boc-L-homophenylalanine epoxide is valuable in medicinal chemistry research for the development of new therapeutic agents .
Industry: : In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. It is also employed in the development of new materials with specific properties .
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of erythro-N-Boc-L-homophenylalanine epoxide typically involves the reaction of N-Boc-L-homophenylalanine with an epoxidizing agent. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods: : Industrial production of erythro-N-Boc-L-homophenylalanine epoxide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions: : erythro-N-Boc-L-homophenylalanine epoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of erythro-N-Boc-L-homophenylalanine epoxide can yield corresponding ketones or aldehydes, while reduction can produce alcohols .
作用機序
The mechanism of action of erythro-N-Boc-L-homophenylalanine epoxide involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxide group in the compound is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or activation of the target molecule, thereby exerting its effects .
類似化合物との比較
Similar Compounds: : Similar compounds to erythro-N-Boc-L-homophenylalanine epoxide include N-Boc-L-homophenylalanine, L-homophenylalanine, and other epoxide-containing amino acids .
Uniqueness: : What sets erythro-N-Boc-L-homophenylalanine epoxide apart from these similar compounds is its unique combination of the N-Boc protecting group and the epoxide functional group. This combination imparts specific reactivity and stability, making it particularly useful in synthetic and biochemical applications .
特性
IUPAC Name |
tert-butyl N-[(1S)-1-[(2S)-oxiran-2-yl]-3-phenylpropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-13(14-11-19-14)10-9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,17,18)/t13-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDJHEUSBYIOGK-UONOGXRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C2CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC1=CC=CC=C1)[C@H]2CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4Z)-4-benzylidene-2-[(2,4-dichlorophenyl)methoxy]isoquinoline-1,3-dione](/img/structure/B2545892.png)
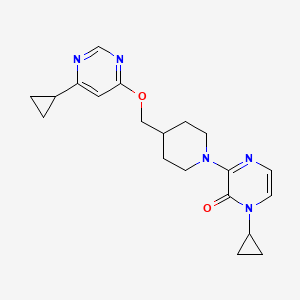
![3-(4-methoxyphenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2545896.png)
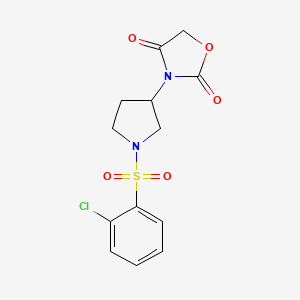
![N-(4-methoxyphenyl)-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2545903.png)
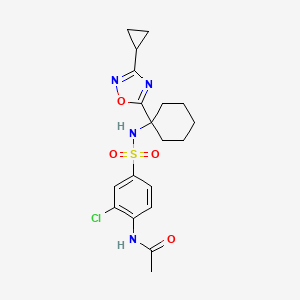
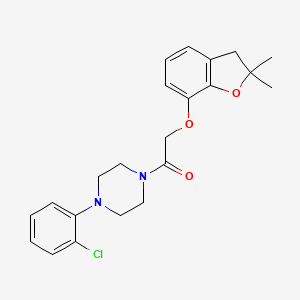
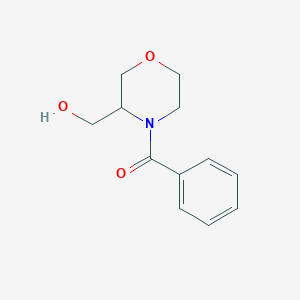
![{3-[(5-fluoro-2-methylphenyl)carbamoyl]-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl propanoate](/img/structure/B2545908.png)
![2-Chloro-3-[(2-ethylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2545909.png)
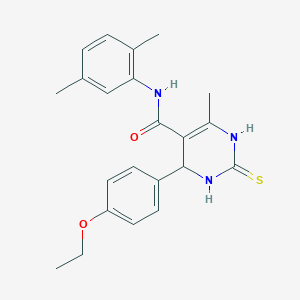
![1-(5-chloro-2-methoxyphenyl)-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2545912.png)
![4-(piperidin-1-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2545914.png)
![2-{[6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2545915.png)
